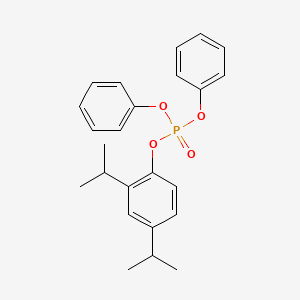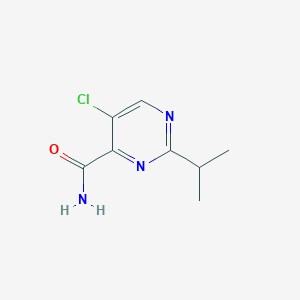![molecular formula C11H8F3N3O3 B1523495 5-methyl-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1326837-94-8](/img/structure/B1523495.png)
5-methyl-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Übersicht
Beschreibung
The compound “5-methyl-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylic acid group. The phenyl group attached to the triazole ring has a trifluoromethoxy substituent, which is an ether group with three fluorine atoms attached to the carbon .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, the carboxylic acid group, and the trifluoromethoxyphenyl group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The triazole ring might participate in various reactions, especially those involving nucleophilic substitution or ring-opening. The carboxylic acid group could be involved in acid-base reactions, and the trifluoromethoxy group might influence the compound’s reactivity due to the strong electronegativity of fluorine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group and the trifluoromethoxy group could affect its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The synthesis of triazole derivatives, including those similar to 5-methyl-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid, involves various methods, providing valuable intermediates for drug synthesis. For instance, the oriented synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid was achieved using phenyl acetylene as a raw material, showcasing a method that could be applied to similar compounds (Da’an Liu et al., 2015).
- The structural properties of related compounds, like 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, have been explored through X-ray diffraction and quantum-chemical calculations. Such studies provide insights into the physical and chemical characteristics of these molecules (O. V. Shtabova et al., 2005).
Chemical Reactions and Derivatives
- Triazole derivatives, similar to the subject compound, are used for preparing peptidomimetics or biologically active compounds. They are versatile in their reactions, as demonstrated by the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, highlighting their potential in creating various triazole-based scaffolds (S. Ferrini et al., 2015).
Potential Therapeutic Applications
- Some derivatives of 1,2,3-triazoles, closely related to the compound , have shown antimicrobial activities. For example, a series of 1,4-disubstituted 1,2,3-triazole derivatives were synthesized and evaluated as antimicrobial agents, demonstrating the therapeutic potential of these compounds (Rahul P. Jadhav et al., 2017).
Advanced Materials and Luminescence Studies
- Triazole derivatives are also used in the synthesis of advanced materials. A study involving the synthesis and characterization of Cd(II), Zn(II) complexes with 1,2,3-triazole derivatives, including in situ solvothermal decarboxylation of the ligands, indicates the material science applications of these compounds. Such research provides insights into the luminescent properties and potential applications in materials science (Hong Zhao et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-methyl-1-[3-(trifluoromethoxy)phenyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O3/c1-6-9(10(18)19)15-16-17(6)7-3-2-4-8(5-7)20-11(12,13)14/h2-5H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPGIUIFAUVRMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)OC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1523413.png)
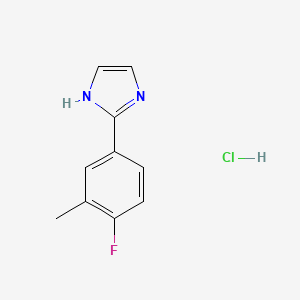
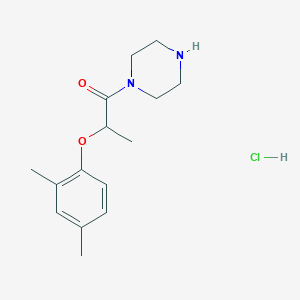

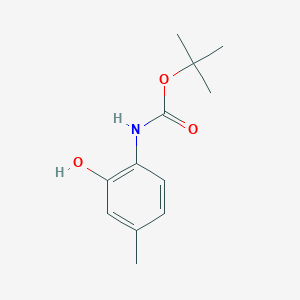
![1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine dihydrochloride](/img/structure/B1523423.png)
![1-[(3-Bromophenyl)methyl]piperidine-2,6-dione](/img/structure/B1523425.png)
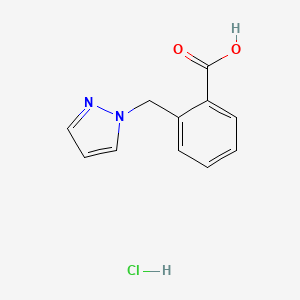
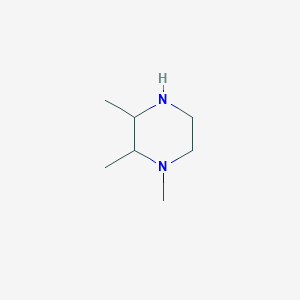
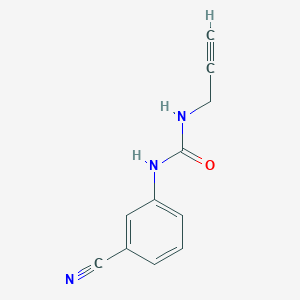
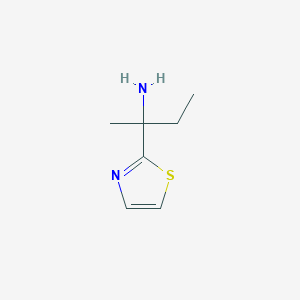
![3-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B1523433.png)
